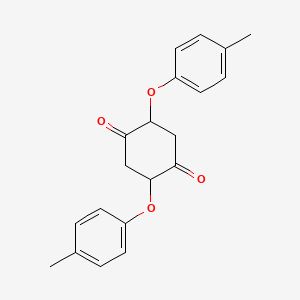
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione is an organic compound with the molecular formula C20H20O4 It is characterized by the presence of two 4-methylphenoxy groups attached to a cyclohexane-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione typically involves the reaction of 2,5-dihydroxycyclohexane-1,4-dione with 4-methylphenol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexane-1,4-diol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione involves its interaction with various molecular targets and pathways. The compound’s phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing its biological activity. The dione core can undergo redox reactions, contributing to its potential as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione: Similar in structure but contains trifluoroacetyl groups instead of methylphenoxy groups.
2,5-Bis(4-methoxyphenoxy)cyclohexane-1,4-dione: Contains methoxy groups instead of methyl groups.
Uniqueness
2,5-Bis(4-methylphenoxy)cyclohexane-1,4-dione is unique due to its specific combination of phenoxy and dione groups, which impart distinct chemical and physical properties
Properties
CAS No. |
64011-60-5 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,5-bis(4-methylphenoxy)cyclohexane-1,4-dione |
InChI |
InChI=1S/C20H20O4/c1-13-3-7-15(8-4-13)23-19-11-18(22)20(12-17(19)21)24-16-9-5-14(2)6-10-16/h3-10,19-20H,11-12H2,1-2H3 |
InChI Key |
TUQHFOIYOQNQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(=O)C(CC2=O)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















